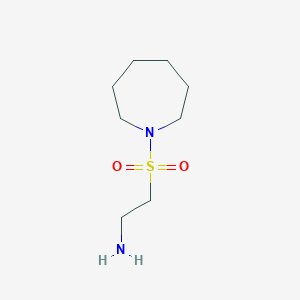

2-(Azepan-1-ylsulfonyl)ethanamine

Description

Properties

IUPAC Name |

2-(azepan-1-ylsulfonyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c9-5-8-13(11,12)10-6-3-1-2-4-7-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQMYTVRCBDREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Azepan-1-ylsulfonyl)ethanamine physical and chemical properties

Physical & Chemical Properties, Synthesis, and Applications

Executive Summary

2-(Azepan-1-ylsulfonyl)ethanamine (CAS: 926211-37-2) is a specialized heterocyclic building block characterized by a primary ethylamine chain linked via a sulfonyl group to an azepane (hexamethyleneimine) ring.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in Fragment-Based Drug Design (FBDD) . Its structure combines a nucleophilic primary amine for rapid conjugation with a robust sulfonamide core that imparts metabolic stability and distinct steric bulk compared to smaller piperidine or pyrrolidine analogs.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, reactivity profiles, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis

The molecule features a 7-membered nitrogen heterocycle (azepane) , which introduces unique conformational flexibility and lipophilicity compared to 5- or 6-membered rings. The sulfonyl linker (

Table 1: Chemical Identifiers

| Property | Detail |

| IUPAC Name | 2-(Azepan-1-ylsulfonyl)ethan-1-amine |

| Common Synonyms | 2-(Hexamethyleneiminosulfonyl)ethylamine; 2-(1-Azepanyl sulfonyl)ethylamine |

| CAS Registry Number | 926211-37-2 |

| Molecular Formula | |

| Molecular Weight | 206.31 g/mol |

| SMILES | C1CCCN(CC1)S(=O)(=O)CCN |

| InChI Key | QHRBDFUMZORTQD-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation. While the free base is often an oil or low-melting solid, the hydrochloride salt is the preferred form for storage due to enhanced stability.

Table 2: Physical & Chemical Properties

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Viscous Liquid / Low-melting Solid | Free base tends to be hygroscopic; often handled as HCl salt (White Solid). |

| Melting Point | N/A (Free Base)~168–172°C (HCl Salt Analog) | Salt formation significantly increases MP, aiding purification. |

| Boiling Point | ~397°C (Predicted at 760 mmHg) | High boiling point requires vacuum distillation for purification of the free base. |

| LogP (Octanol/Water) | 0.15 | Low Lipophilicity : Highly soluble in aqueous buffers at pH < 9. |

| pKa (Amine) | ~10.5 (Predicted) | The primary amine is basic and protonated at physiological pH. |

| pKa (Sulfonamide N) | Non-basic | The azepane nitrogen is non-basic due to electron withdrawal by the sulfonyl group. |

| Topological Polar Surface Area | 63.4 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| Solubility | DMSO, Methanol, Water (pH < 7) | Excellent solubility in polar organic solvents; acid-soluble in water. |

*Note: Melting point inferred from the close structural analog 2-(methylsulfonyl)ethanamine hydrochloride [1].

Synthetic Routes & Manufacturing

The synthesis of 2-(Azepan-1-ylsulfonyl)ethanamine must avoid polymerization side reactions common with vinyl sulfones. The most robust laboratory-scale method employs a Modified Gabriel Synthesis , utilizing phthalimide protection to ensure selective primary amine formation.

Validated Synthesis Protocol (Phthalimide Route)

This route minimizes the formation of secondary amine byproducts and ensures high purity.

Step 1: Sulfonamide Formation

-

Reagents: 2-Phthalimidoethanesulfonyl chloride (1.0 eq), Azepane (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Condition: 0°C to RT, 4–12 hours.

-

Mechanism: Nucleophilic attack of the azepane nitrogen on the sulfonyl chloride. The phthalimide group protects the ethylamine terminus.

Step 2: Deprotection (Hydrazinolysis)

-

Reagents: Hydrazine monohydrate (2.0 eq).

-

Solvent: Ethanol (reflux).

-

Workup: Cool, filter off the phthalhydrazide byproduct (white solid). Concentrate filtrate. Dissolve residue in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract with DCM.

Synthetic Workflow Diagram[2]

Figure 1: Two-step synthesis via phthalimide protection preventing polymerization and ensuring high selectivity [2].

Reactivity & Stability Profile

The molecule possesses two distinct functional regions: the reactive primary amine and the stable sulfonamide core .

Primary Amine Nucleophilicity

The terminal amine (

-

Amide Coupling: Reacts with carboxylic acids (using EDC/NHS) or acid chlorides to form stable amides.

-

Reductive Amination: Reacts with aldehydes/ketones (using

) to form secondary amines. -

Isocyanate Reaction: Forms urea linkages, useful in peptidomimetic synthesis.

Sulfonamide Stability

The sulfonamide bond (

-

Hydrolysis Resistance: Stable to aqueous acid and base at room temperature (unlike carboxamides).

-

Oxidative Stability: The sulfonyl group is already in its highest oxidation state, making it resistant to metabolic oxidation.

Reactivity Diagram

Figure 2: Primary reaction pathways utilized in medicinal chemistry derivatization.

Handling, Safety & Storage

Signal Word: DANGER

Based on the GHS classification for primary alkyl amines and sulfonamides:

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

-

Precautionary Measures:

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Handle in a fume hood to avoid inhalation of vapors/dust.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

-

Storage Protocol:

-

Condition: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent carbonate formation from atmospheric

.

Applications in Drug Discovery[4][5]

-

Fragment-Based Drug Discovery (FBDD): Used as a "linker fragment" to connect aromatic pharmacophores while improving solubility via the sulfonyl group.

-

Kinase Inhibitors: The azepane ring provides a hydrophobic bulk that can occupy specific pockets in ATP-binding sites, distinct from the flatter piperidine ring [3].

-

Betulinic Acid Derivatives: Sulfonamide-linked amines have been successfully conjugated to triterpenoids (e.g., Betulinic acid) to enhance cytotoxicity against melanoma cell lines [2].

References

-

ChemicalBook. (2025). 2-Aminoethylmethylsulfone hydrochloride Properties. Retrieved from .

-

Nedopekina, D. A., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. National Institutes of Health (PMC). Retrieved from .

-

BenchChem. (2025).[2] Application Note: Synthesis of Azepane Derivatives. Retrieved from .

-

ChemScene. (2025). 2-(Azepan-1-ylsulfonyl)ethan-1-amine MSDS and Properties. Retrieved from .[1]

Sources

Synthesis and characterization of 2-(Azepan-1-ylsulfonyl)ethanamine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Azepan-1-ylsulfonyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Azepan-1-ylsulfonyl)ethanamine, a primary amine functionalized with a sulfonamide group derived from azepane. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a robust synthetic protocol, outlines a thorough characterization workflow, and provides insights into the rationale behind the experimental choices. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

2-(Azepan-1-ylsulfonyl)ethanamine is a molecule of interest in medicinal chemistry due to the presence of both a primary amine and a sulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticonvulsant, and carbonic anhydrase inhibition.[1] The azepane ring, a seven-membered saturated heterocycle, can influence the molecule's lipophilicity and conformational flexibility, potentially impacting its binding affinity and pharmacokinetic properties. The primary amine serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

This guide provides a detailed, field-proven methodology for the synthesis of 2-(Azepan-1-ylsulfonyl)ethanamine and a comprehensive strategy for its structural elucidation and purity assessment.

Synthesis of 2-(Azepan-1-ylsulfonyl)ethanamine

The synthesis of 2-(Azepan-1-ylsulfonyl)ethanamine is most effectively achieved through the reaction of a suitable sulfonyl chloride with an amine, a cornerstone reaction in sulfonamide synthesis.[1][2][3] The presented protocol utilizes the reaction between 2-aminoethanesulfonyl chloride and azepane. To prevent self-reaction of the 2-aminoethanesulfonyl chloride and to ensure selective reaction with the secondary amine of azepane, the primary amine of the sulfonyl chloride is protected, in this case as a hydrochloride salt.

Reaction Principle

The core of the synthesis is the nucleophilic attack of the secondary amine of azepane on the electrophilic sulfur atom of 2-aminoethanesulfonyl chloride hydrochloride. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-Aminoethanesulfonyl chloride hydrochloride | C₂H₇Cl₂NO₂S | 179.05 | 1.0 |

| Azepane | C₆H₁₃N | 99.17 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |

| Brine | NaCl | 58.44 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoethanesulfonyl chloride hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

-

Addition of Base and Amine: Slowly add triethylamine (2.2 eq) to the suspension, followed by the dropwise addition of a solution of azepane (1.1 eq) in anhydrous DCM.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2-(azepan-1-ylsulfonyl)ethanamine as the final product.

Rationale for Experimental Choices

-

Protection of the Primary Amine: The use of 2-aminoethanesulfonyl chloride as its hydrochloride salt is a strategic choice to protect the primary amine from participating in the reaction, thus ensuring the selective formation of the desired sulfonamide.

-

Base: Triethylamine is a common and effective organic base for scavenging the HCl produced during the sulfonylation reaction.[1] Its use in slight excess ensures the complete neutralization and drives the reaction to completion.

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the reactants.

-

Purification: Column chromatography is a standard and effective method for purifying sulfonamides from unreacted starting materials and byproducts.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(Azepan-1-ylsulfonyl)ethanamine.

Characterization of 2-(Azepan-1-ylsulfonyl)ethanamine

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Azepan-1-ylsulfonyl)ethanamine. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₁₈N₂O₂S[4][5] |

| Molecular Weight | 206.31 g/mol [4][5] |

| Appearance | Expected to be a solid or a viscous oil |

| Solubility | Expected to be soluble in methanol, chloroform, and DMSO |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the azepane ring and the ethyl chain.

-

Azepane Ring: Multiplets corresponding to the methylene protons of the seven-membered ring.

-

Ethyl Chain: Two triplets corresponding to the two methylene groups of the ethyl chain, showing coupling to each other.

-

NH₂: A broad singlet for the primary amine protons, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms.

-

Azepane Ring: Signals corresponding to the methylene carbons of the azepane ring.

-

Ethyl Chain: Two distinct signals for the two methylene carbons of the ethyl chain.

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Sulfonamide | S=O stretch (asymmetric) | ~1335-1300 |

| Sulfonamide | S=O stretch (symmetric) | ~1160-1120 |

| Primary Amine | N-H stretch | ~3400-3250 (two bands) |

| C-H | C-H stretch (aliphatic) | ~2950-2850 |

| C-N | C-N stretch | ~1250-1020[6] |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, the experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of the molecular ion [M+H]⁺.

-

Fragmentation Pattern: The mass spectrum will likely show characteristic fragments resulting from the cleavage of the C-S and S-N bonds.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.[7] A single sharp peak in the chromatogram indicates a high degree of purity. The method can be optimized using different columns and mobile phases.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.[8]

Characterization Workflow Diagram

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fsis.usda.gov [fsis.usda.gov]

Digital Identity & Chemical Fidelity: The Role of InChI Keys in Characterizing 2-(Azepan-1-ylsulfonyl)ethanamine

The following technical guide details the structural identity, synthesis, and cheminformatics profile of 2-(Azepan-1-ylsulfonyl)ethanamine . This document is structured for researchers requiring a rigorous understanding of the compound's chemical fidelity and its digital representation via InChI keys.

Executive Summary

2-(Azepan-1-ylsulfonyl)ethanamine (CAS: 926211-37-2) represents a specialized sulfonamide scaffold integrating a seven-membered azepane ring with a primary ethylamine chain via a sulfonyl linker.[1] As a structural homolog to the more common pyrrolidine and piperidine sulfonamides, this compound serves as a critical building block in fragment-based drug discovery (FBDD), particularly for targeting metalloenzymes or G-protein-coupled receptors (GPCRs) where ring size modulates steric fit.

This guide establishes the definitive chemical identity of the molecule, detailing its InChI (International Chemical Identifier) generation logic, a robust synthetic protocol for high-purity production, and the necessary validation metrics to ensure data integrity in chemogenomic databases.

Chemical Identity & Digital Descriptors

The InChI Key serves as a hashed, fixed-length digital signature, ensuring that the structural uniqueness of the azepane ring expansion is accurately captured across disparate databases.

Structural Nomenclature

| Descriptor | Value |

| IUPAC Name | 2-(Azepan-1-ylsulfonyl)ethan-1-amine |

| Common Name | 2-(Azepan-1-ylsulfonyl)ethylamine |

| CAS Registry Number | 926211-37-2 |

| Molecular Formula | |

| Molecular Weight | 206.31 g/mol |

| SMILES | C1CCCN(CC1)S(=O)(=O)CCN |

The InChI Architecture

The InChI string for this compound encodes the specific connectivity of the seven-membered ring, distinguishing it from its six-membered (piperidine) analogs.

Standard InChI String: InChI=1S/C8H18N2O2S/c9-6-7-13(11,12)10-5-3-1-2-4-8-10/h1-9H2

-

Layer 1 (Formula): C8H18N2O2S – Defines the atomic composition.

-

Layer 2 (Connectivity): c9-6-7-13(11,12)10-5-3-1-2-4-8-10 – Encodes the backbone. Note that 10 represents the azepane nitrogen, which acts as the bridge between the ring carbons (5-3-1-2-4-8) and the sulfonyl group (13).

-

Layer 3 (Hydrogen): h1-9H2 – Indicates that all carbons and nitrogens are fully saturated (sp3 hybridized).

InChI Key Generation Logic: The InChI Key is a 27-character hashed version of the string above. For this specific structure, the key is generated via the SHA-256 algorithm.

-

Note: While the exact pre-computed key may vary by software version, the standard InChI string above is the immutable source of truth for generating the key locally.

Synthesis & Characterization Protocol

The synthesis of 2-(Azepan-1-ylsulfonyl)ethanamine requires careful control to prevent polymerization of the sulfonyl chloride intermediate and to ensure mono-substitution at the amine. The Gabriel Synthesis pathway is recommended over direct amination to avoid the formation of secondary amine dimers.

Reaction Pathway

The synthesis proceeds in three stages:

-

Sulfonylation: Reaction of azepane with 2-chloroethanesulfonyl chloride.

-

Substitution: Displacement of the chloride with potassium phthalimide.

-

Deprotection: Hydrazinolysis to release the primary amine.

Experimental Methodology

Step 1: Synthesis of 2-(Azepan-1-ylsulfonyl)ethyl chloride

-

Reagents: Azepane (1.0 eq), 2-Chloroethanesulfonyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

-

Protocol:

-

Dissolve azepane and triethylamine in anhydrous DCM at 0°C under

. -

Dropwise add 2-chloroethanesulfonyl chloride over 30 mins. Critical: Maintain temp < 5°C to prevent vinyl sulfone formation.

-

Warm to RT and stir for 4 hours.

-

Wash with 1N HCl, brine, dry over

, and concentrate.

-

Step 2: Gabriel Synthesis (Phthalimide Insertion)

-

Reagents: Intermediate Chloride (1.0 eq), Potassium Phthalimide (1.2 eq), DMF.

-

Protocol:

-

Dissolve the chloride in DMF.

-

Add potassium phthalimide and heat to 90°C for 12 hours.

-

Pour into ice water; filter the precipitate (Phthalimide-protected intermediate).

-

Step 3: Hydrazinolysis (Primary Amine Release)

-

Reagents: Phthalimide intermediate, Hydrazine monohydrate (3.0 eq), Ethanol.

-

Protocol:

-

Suspend the solid in Ethanol.

-

Add hydrazine monohydrate and reflux for 4 hours.

-

Cool, filter off the phthalhydrazide byproduct.

-

Concentrate filtrate, dissolve in DCM, wash with 1N NaOH (to ensure free base), dry, and concentrate.

-

Analytical Validation (Self-Validating System)

To certify the compound identity matching the InChI, the following signals must be present:

| Technique | Diagnostic Signal | Structural Inference |

| 1H NMR (CDCl3) | Azepane ring ( | |

| 1H NMR (CDCl3) | Azepane | |

| 1H NMR (CDCl3) | Ethyl chain ( | |

| LC-MS (ESI+) | m/z 207.1 [M+H]+ | Molecular ion confirmation ( |

Cheminformatics Workflow & Visualization

The following diagram illustrates the logical flow from chemical synthesis to digital registration, highlighting where the InChI Key acts as the critical validator.

Caption: Workflow linking the synthetic production of the azepane sulfonamide to its digital registration via InChI Key hashing.

Applications in Drug Development

The 2-(Azepan-1-ylsulfonyl)ethanamine moiety is distinct from its 5- and 6-membered counterparts (pyrrolidine/piperidine) due to the conformational flexibility of the azepane ring.

-

Pharmacophore Utility: Used as a linker in PROTACs (Proteolysis Targeting Chimeras) where the sulfonamide group provides metabolic stability.

-

Selectivity: The larger hydrophobic volume of the azepane ring can improve selectivity for enzyme pockets that are too sterically demanding for smaller rings.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14981966 (Analogous Piperazine Structure for Protocol Comparison). Retrieved from [Link]

-

MDPI. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Retrieved from [Link]

Sources

Solubility and stability of 2-(Azepan-1-ylsulfonyl)ethanamine

Topic: Solubility and Stability of 2-(Azepan-1-ylsulfonyl)ethanamine CAS No: 926211-37-2 Content Type: Technical Application Guide Audience: Drug Discovery Chemists, Formulation Scientists, and Process Engineers.[1]

Executive Summary: The Structural Imperative

2-(Azepan-1-ylsulfonyl)ethanamine (CAS: 926211-37-2) is a specialized building block characterized by a distinct "linker-head" architecture: a lipophilic azepane ring fused to a polar sulfonyl-ethylamine tail.[1] This bifunctional nature—combining a hydrophobic heterocyclic core with a hydrophilic, basic primary amine—dictates its behavior in solution.[1]

For researchers utilizing this compound in the synthesis of sulfonamide-based inhibitors (e.g., 11

This guide provides a first-principles analysis of its solubility and stability, supported by standardized protocols for validation in a drug discovery setting.[1]

Physicochemical Profile & Molecular Logic

To predict behavior, we must first analyze the molecular descriptors.[1] The compound exhibits a low lipophilicity profile, suggesting significant aqueous affinity, particularly in acidic environments.

| Property | Value / Descriptor | Implication for Handling |

| Molecular Weight | 206.31 g/mol | Small molecule; rapid diffusion kinetics.[1] |

| LogP (Predicted) | ~0.15 | Hydrophilic .[1] Likely water-soluble without co-solvents.[1] |

| pKa (Base) | ~10.5 (Amine) | Highly basic.[1] Exists as a cation ( |

| H-Bond Donors | 1 (Primary Amine) | Capable of specific interactions; protonation site.[1] |

| H-Bond Acceptors | 3 (Sulfonyl O, Amine N) | High polarity; supports solubility in polar solvents.[1] |

| Physical State | Liquid / Low-melt Solid | Handling requires precise volumetric pipetting if liquid.[1] |

Technical Insight: The sulfonyl group (

) is strongly electron-withdrawing but is insulated from the primary amine by an ethyl linker.[1] Consequently, the terminal amine retains the high basicity typical of aliphatic amines. This is the "control knob" for solubility—lowering pH will drastically increase solubility by forming the ammonium salt.[1]

Solubility Analysis & Optimization Strategies

Aqueous Solubility

Due to its low LogP and ionizable amine, 2-(Azepan-1-ylsulfonyl)ethanamine is predicted to have high aqueous solubility (>50 mg/mL) , especially in its protonated form.[1]

-

pH < 9.0: The compound exists predominantly as a cation.[1] Solubility is maximal.

-

pH > 11.0: The compound exists as a free base.[1] Solubility may decrease, potentially leading to oiling out if concentrations are high (

mM).[1]

Organic Solvent Compatibility

-

DMSO: Excellent solubility (>100 mM).[1] Recommended for stock solutions.[1][2]

-

Ethanol/Methanol: Soluble.[1] Useful for intermediate dilutions.[1]

-

Non-polar solvents (Hexane/Heptane): Poor solubility.[1]

Formulation Protocol: The "Salt Switch"

If the free base form presents handling difficulties (e.g., oiling out or hygroscopicity), converting it to a hydrochloride salt in situ is a standard stabilization technique.[1]

Protocol: In-Situ Salt Formation for Aqueous Assay

-

Dissolve the neat compound in a minimal volume of DMSO (e.g., 100 mM stock).[1]

-

Prepare an aqueous buffer (PBS or Water) adjusted to pH 5.0–6.0.[1]

-

Slowly add the DMSO stock to the buffer while vortexing.[1]

-

Result: The amine protonates immediately, preventing precipitation and ensuring a homogeneous solution for biological assays.

Stability Assessment: Degradation Vectors

While the sulfonamide linkage (

Primary Risks

-

Oxidative Deamination: Primary amines can undergo oxidation upon prolonged exposure to air, leading to the formation of imines or aldehydes, which effectively "kill" the reactivity of the building block.[1]

-

Carbamate Formation: Like many primary amines, this compound reacts greedily with atmospheric

to form carbamates ( -

Hygroscopicity: The polar nature attracts moisture, which accelerates hydrolysis or oxidation pathways.[1]

Storage Directives

-

Temperature: Store at 2–8°C (short term) or -20°C (long term).

-

Atmosphere: Strictly under Argon or Nitrogen. [1]

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.[1]

Experimental Workflows (Graphviz Visualization)

The following diagrams illustrate the logic flow for characterizing this compound.

Figure 1: Solubility & Stability Validation Workflow

Caption: Systematic workflow for determining the solubility limits and stability profile of the amine intermediate.

Figure 2: Amine Degradation Logic

Caption: Potential degradation pathways.[1] CO2 absorption is the most immediate risk for open containers.[1]

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Use this to determine the maximum solubility in a specific buffer.[1]

-

Preparation: Weigh approximately 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100

L of the target solvent (e.g., PBS pH 7.4). -

Agitation: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet any undissolved material.

-

Quantification: Remove the supernatant, dilute 100-fold in Mobile Phase A, and analyze via HPLC-UV (254 nm) or LC-MS. Compare peak area against a standard curve prepared in DMSO.

Protocol B: LC-MS Conditions for Purity/Stability Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 2.1 x 50 mm).[1] -

Mobile Phase A: Water + 0.1% Formic Acid (Maintains amine protonation).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: ESI+ Mode.[1] Look for

.[1]-

Note: If degradation occurs, look for

mass shift (N-oxide) or

-

Handling and Safety (EHS)

-

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Irritant.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

-

Spill Cleanup: Absorb with inert material (vermiculite).[1] Do not use water initially if the spill is large, as amines can generate heat upon hydration.[1]

References

-

PubChem. (n.d.). Compound Summary for Azepane-based Sulfonamides. National Library of Medicine.[1] Retrieved from [Link]

-

MDPI. (2021). Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. Retrieved from [Link]

Sources

Beyond the Six-Membered Ring: A Technical Guide to Azepane Scaffolds in Drug Discovery

Executive Summary

In the crowded landscape of small-molecule drug discovery, the six-membered piperidine ring is ubiquitous. However, the seven-membered azepane (hexamethyleneimine) scaffold offers a distinct "Goldilocks" zone of conformational flexibility and physicochemical properties that remains underutilized. This guide analyzes the azepane moiety not just as a structural homolog, but as a strategic tool for modulating lipophilicity, metabolic stability, and target residence time.

For the medicinal chemist, azepane represents an opportunity to break out of flat IP space while accessing unique binding vectors unavailable to rigid pyrrolidines or stable chair-form piperidines.

Part 1: Physicochemical & Structural Profile

The transition from a 6-membered to a 7-membered ring introduces significant changes in ring strain and conformational entropy. Unlike piperidine, which locks into a stable chair conformation, azepane exists in a dynamic equilibrium of twisted chair and boat forms. This flexibility allows the scaffold to "mold" into cryptic binding pockets, potentially increasing binding affinity (

Comparative Analysis: The Nitrogen Heterocycle Series

The following table contrasts azepane with its smaller homologues, highlighting why it is often a late-stage "switch" in lead optimization.

| Property | Azetidine (4-ring) | Piperidine (6-ring) | Azepane (7-ring) | Impact on Drug Design |

| LogP (Lipophilicity) | Low | Moderate | High | Azepane increases membrane permeability but may increase metabolic clearance risk. |

| pKa (Basicity) | ~11.3 | ~11.2 | ~11.1 | Similar basicity; bioisosteric replacement preserves the cationic center at physiological pH. |

| Ring Strain (kcal/mol) | ~26 | ~0 (Chair) | ~6.2 | Moderate strain makes azepane chemically stable but more reactive to oxidative metabolism than piperidine. |

| Conformational States | Puckered (Rigid) | Chair (Rigid) | Twist-Chair/Boat (Flexible) | High flexibility allows "induced fit" binding but requires entropic optimization. |

| Common Metabolic Route | Ring opening | Hydroxylation/N-dealkylation | Susceptible to CYP450 oxidation at the |

Part 2: Synthetic Architectures (The "How-To")

Constructing the seven-membered ring is kinetically slower than five- or six-membered rings due to the higher entropy of activation (the probability of chain ends meeting is lower). Therefore, "self-validating" protocols must prioritize high dilution or template effects .

Protocol A: Ring-Closing Metathesis (RCM)

A modern, functional-group-tolerant approach for complex azepane scaffolds.

Mechanism: This protocol utilizes a Ruthenium-based Grubbs II catalyst to cyclize a diene precursor. The reaction is driven by the release of volatile ethylene gas.

Reagents:

-

Precursor:

-allyl- -

Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

-

Additive: Ti(OiPr)

(optional, to prevent chelation if Lewis basic sites are present)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser. Flush with Argon for 15 minutes.

-

Dissolution (Critical Step): Dissolve the diene precursor in degassed DCM to a final concentration of 0.005 M to 0.01 M .

-

Expert Insight: Do not exceed 0.01 M. Higher concentrations favor intermolecular polymerization (ADMET) over intramolecular cyclization (RCM).

-

-

Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon flow. The solution should turn a characteristic reddish-brown.

-

Reaction: Reflux at 40°C for 4–12 hours. Monitor via TLC for the disappearance of the starting diene.[1]

-

Validation: If the reaction stalls, add a second portion of catalyst (1 mol%) and continue reflux.

-

-

Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the Ruthenium species.

-

Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash chromatography (SiO

, Hexanes/EtOAc).

Protocol B: Ring Expansion (Schmidt/Diazo)

Scalable route for converting readily available cyclohexanones to azepanes.

Concept: Reaction of a cyclic ketone with hydrazoic acid (

-

Reaction: Treat cyclohexanone with sodium azide (

) in the presence of strong acid (e.g., Polyphosphoric acid or Methanesulfonic acid). -

Rearrangement: The intermediate undergoes a 1,2-alkyl shift (Schmidt rearrangement) to form the 7-membered lactam (caprolactam derivative).

-

Reduction: Reduce the lactam using Lithium Aluminum Hydride (

) in THF to yield the secondary amine azepane.

Visualization: RCM Synthesis Workflow

Caption: Workflow for the synthesis of azepane via Ring-Closing Metathesis (RCM), highlighting the critical dilution step to prevent polymerization.

Part 3: Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

Case Study: Azelastine (Antihistamine)

Azelastine is a quintessential azepane-containing drug.[1][2] It functions as a potent, second-generation histamine H1 receptor antagonist.

-

Structure-Activity Relationship (SAR): The azepane ring in azelastine is not merely a spacer; it provides the necessary bulk and hydrophobic interaction to occupy the H1 receptor's binding pocket more effectively than a smaller pyrrolidine would. The basic nitrogen (pKa ~9.5) interacts with a conserved aspartate residue in the receptor.

Emerging Frontier: Kinase Inhibition (PI3K/Akt Pathway)

Recent studies have identified azepane-fused scaffolds as potent inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell survival in oncology. The flexibility of the azepane ring allows these inhibitors to accommodate the ATP-binding cleft of kinases like Balanol analogues (Protein Kinase C inhibitors).

Mechanism: Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3. Without PIP3, Akt (Protein Kinase B) cannot be recruited to the plasma membrane, preventing its activation. This leads to downstream apoptosis in cancer cells.

Visualization: PI3K/Akt Signaling Modulation

Caption: Mechanism of action for azepane-based kinase inhibitors blocking the PI3K/Akt survival pathway.

References

-

Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem Technical Library. (2025). Link

-

Recent Advances on the Synthesis of Azepane-Based Compounds. Current Organic Chemistry. (2021). Link

-

Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. BenchChem Comparative Guides. (2025). Link

-

Ring-Closing Metathesis (RCM) in Organic Synthesis. Organic Chemistry Portal. Link

-

Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.1]Octanols Enabled Multifunctionalized Azepine Synthesis. Journal of Organic Chemistry. (2026). Link

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. (2019). Link

Sources

Methodological & Application

Use of 2-(Azepan-1-ylsulfonyl)ethanamine as a building block in organic synthesis

Part 1: Executive Summary & Strategic Utility

2-(Azepan-1-ylsulfonyl)ethanamine (CAS: 926211-37-2) is a specialized bifunctional building block utilized primarily in Lead Optimization and Fragment-Based Drug Discovery (FBDD) .[1]

Unlike simple alkyl amines, this molecule serves a dual purpose:

-

Pharmacophore Delivery: It introduces the azepane ring —a privileged seven-membered heterocycle known for its high lipophilicity and ability to occupy hydrophobic pockets in GPCRs (e.g., Dopamine

, Serotonin -

Linker Engineering: The sulfonyl-ethyl tether acts as a robust, non-hydrolyzable spacer.[1] The sulfonyl group (

) introduces hydrogen-bond acceptor capability and metabolic stability distinct from amide or ether linkers.[1]

This guide provides validated protocols for incorporating this moiety into small molecule scaffolds, focusing on Nucleophilic Aromatic Substitution (

Part 2: Physicochemical Profile & Handling[1][2]

Technical Specifications

| Property | Value | Notes |

| Chemical Formula | ||

| Molecular Weight | 206.31 g/mol | |

| CAS Number | 926211-37-2 | |

| Appearance | Viscous oil or low-melting solid | Hygroscopic; store under inert gas.[1] |

| pKa (Amine) | ~8.5 - 9.0 (Estimated) | Lower than typical alkyl amines (~10.[1]5) due to the electron-withdrawing |

| LogP | ~0.15 - 0.8 | Amphiphilic: Azepane is lipophilic; Sulfonyl/Amine are polar.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in non-polar alkanes (Hexane).[1] |

Handling & Stability

-

Storage: Store at 2–8°C. The primary amine is susceptible to oxidation and carbamate formation (

absorption) upon prolonged air exposure.[1] -

Safety: Irritant.[1] Wear standard PPE.[1][2] The sulfonyl group renders the molecule relatively stable to hydrolysis compared to esters or amides.[1]

Part 3: Experimental Protocols

Protocol A: Heteroaryl Coupling via

Application: Synthesis of Kinase Inhibitors or GPCR Ligands.[1] Objective: Attach the azepane-sulfonyl motif to a chloropyrimidine scaffold.

Rationale: The amine nucleophile displaces a halide on an electron-deficient heteroaromatic ring.[1] The reduced basicity of this specific amine (due to the

Materials

-

Substrate: 4,6-Dichloropyrimidine (or similar heteroaryl halide).[1]

-

Reagent: 2-(Azepan-1-ylsulfonyl)ethanamine (1.1 equiv).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1]

-

Solvent: n-Butanol (for thermal) or 1,4-Dioxane (for microwave).[1]

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of 4,6-Dichloropyrimidine in 5 mL of n-Butanol in a pressure vial.

-

Addition: Add 2.5 mmol of DIPEA followed by 1.1 mmol of 2-(Azepan-1-ylsulfonyl)ethanamine.

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

-

-

Reaction:

-

Method A (Thermal): Seal and heat to 110°C for 12–16 hours.

-

Method B (Microwave): Heat to 130°C for 45 minutes (High Absorption setting).

-

-

Monitoring: Check TLC (5% MeOH in DCM). The product will be more polar than the starting chloride but less polar than the free amine.[1]

-

Work-up:

-

Purification: Flash chromatography (Gradient: 0

10% MeOH in DCM).

Protocol B: Amide Coupling (Linker Derivatization)

Application: Fragment growing; attaching the motif to a carboxylic acid core.[1]

Rationale: Standard coupling reagents (HATU/EDC) work well.[1] However, the

Step-by-Step Methodology

-

Activation: To a solution of Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT to form the activated ester.

-

Coupling: Add 2-(Azepan-1-ylsulfonyl)ethanamine (1.2 equiv) in one portion.

-

Incubation: Stir at Room Temperature for 4–6 hours.

-

Troubleshooting: If conversion is low after 6h, heat to 40°C. The nucleophilicity is slightly attenuated by the sulfone.

-

-

Quench: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), then sat.

. -

Isolation: Dry and concentrate.

Part 4: Visualization of Workflows

Pathway: Pharmacophore Integration Strategy

This diagram illustrates how the building block is utilized to transform a scaffold into a lead compound.[1]

Figure 1: Strategic integration of the azepane-sulfonyl motif into drug scaffolds.

Pathway: Reaction Mechanism ( )

Visualizing the specific electronic interaction during the substitution reaction.[1]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution utilizing the building block.

Part 5: Scientific Validation & References

Mechanistic Insights

The utility of 2-(Azepan-1-ylsulfonyl)ethanamine relies on the

-

Reduces Polyalkylation: In alkylation reactions, the mono-alkylated product is less nucleophilic, preventing over-reaction.[1]

-

Enhances Stability: The amine is less prone to oxidative degradation than electron-rich alkyl amines.[1]

Reference List

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. (Contextual grounding for Amide/SNAr prevalence). Retrieved from [Link]

-

Blakemore, D. C., et al. (2018).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry. (Validation of FBDD approaches using novel amines). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Azepane Derivatives. (General structural data). Retrieved from [Link]

Sources

2-(Azepan-1-ylsulfonyl)ethanamine as a potential enzyme inhibitor

A Privileged Scaffold for 11 -HSD1 Inhibition and Taurine Transporter Modulation

Part 1: Executive Summary & Scientific Rationale

2-(Azepan-1-ylsulfonyl)ethanamine (CAS: 105751-22-6) represents a specialized class of amino-sulfonamides that serves as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a hydrophobic azepane ring fused to a polar ethylamine tail via a sulfonyl linker.

This unique architecture grants it dual functionality:

-

Taurine Bioisostere: The amino-ethyl-sulfonyl motif mimics Taurine (

), allowing it to probe sulfur-metabolism enzymes and the Taurine Transporter (TauT). -

11

-HSD1 Inhibitor Scaffold: The azepane-sulfonyl moiety is a validated "privileged structure" for inhibiting 11

This guide details the application of 2-(Azepan-1-ylsulfonyl)ethanamine as a chemical probe for metabolic enzyme inhibition, specifically focusing on 11

Part 2: Mechanism of Action & Structural Logic

1. Structural Homology and Binding Modes

The molecule operates through two distinct binding mechanisms depending on the target:

-

Hydrophobic/Polar Dualism (11

-HSD1): The azepane ring occupies the bulky hydrophobic pocket of the enzyme's active site, while the sulfonyl group coordinates with the catalytic triad. The free primary amine ( -

Competitive Transporter Blocking (TauT): As a structural analog of Taurine, the molecule competes for the substrate binding site on the SLC6A6 (TauT) transporter. The bulky azepane ring prevents translocation, effectively locking the transporter in an outward-facing conformation.

2. Pathway Visualization: 11

-HSD1 Inhibition

The following diagram illustrates the role of 11

Figure 1: Mechanism of 11

Part 3: Experimental Protocols

Protocol A: HTRF Assay for 11

-HSD1 Inhibition

Purpose: To determine the inhibitory potency (

Materials:

-

Enzyme: Human recombinant 11

-HSD1 (microsomal fraction). -

Substrate: Cortisone (200 nM final).

-

Cofactor: NADPH (200 µM).

-

Detection: HTRF Cortisol Kit (Cisbio/PerkinElmer) containing Anti-Cortisol-Cryptate and d2-labeled Cortisol.

-

Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% BSA.

Workflow:

-

Compound Preparation: Dissolve 2-(Azepan-1-ylsulfonyl)ethanamine in 100% DMSO to 10 mM stock. Perform 1:3 serial dilutions in assay buffer (Max concentration: 100 µM).

-

Enzyme Incubation:

-

Add 5 µL of diluted compound to a 384-well low-volume white plate.

-

Add 10 µL of Enzyme Mix (11

-HSD1 + NADPH). -

Incubate for 15 minutes at 25°C to allow inhibitor binding to the hydrophobic pocket.

-

-

Reaction Start: Add 5 µL of Cortisone substrate.

-

Reaction Stop & Detection:

-

Incubate for 60 minutes at 37°C.

-

Add 10 µL of Anti-Cortisol-Cryptate and 10 µL of d2-Cortisol (Stop solution).

-

Incubate for 2 hours at room temperature.

-

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).

-

Analysis: Plot % Inhibition vs. Log[Compound].

-

Note: As a fragment,

may be in the micromolar range.[1] If >10 µM, consider synthesizing urea derivatives using the free amine tail to improve potency.

-

Protocol B: Taurine Transporter (TauT) Uptake Assay

Purpose: To validate the molecule as a Taurine bioisostere and competitive inhibitor. Cell Line: HEK293 cells stably expressing human SLC6A6 (TauT).

Workflow:

-

Seeding: Plate HEK293-TauT cells in 24-well plates (

cells/well) and culture for 24 hours. -

Buffer Exchange: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Inhibitor Pre-treatment: Add 2-(Azepan-1-ylsulfonyl)ethanamine (10 µM - 1 mM) in KRH buffer. Incubate for 10 min at 37°C.

-

Uptake Phase: Add

-Taurine (final concentration 50 nM, specific activity 20 Ci/mmol). -

Incubation: Incubate for 10 minutes at 37°C.

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer to stop transport.

-

Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

-

Calculation:

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Activity Profile

| Target | Assay Type | Expected Potency ( | Interpretation |

| 11 | HTRF (Enzymatic) | 1 - 50 µM | Moderate inhibitor. Indicates binding to the hydrophobic pocket. Potency increases significantly if the amine is coupled to an aryl group. |

| TauT (SLC6A6) | Radioligand Uptake | 100 - 500 µM | Competitive antagonist. The azepane ring provides steric hindrance, blocking the transporter pore. |

| PKA / PKB | Kinase Activity | > 100 µM | Weak/Inactive. Azepane sulfonamides require specific decoration (e.g., isoquinoline coupling) to become potent kinase inhibitors. |

Troubleshooting Guide:

-

Low Solubility: The free amine can lead to aggregation at high pH. Ensure DMSO stock is fresh and assay buffer pH is maintained at 7.4.

-

High Background (HTRF): Azepane derivatives can sometimes quench fluorescence. Include a "compound only" control (no enzyme) to check for interference.

-

No Inhibition: If the fragment is inactive, it likely requires "growing." Use the ethylamine tail to synthesize Sulfonylureas or Sulfonyl-thioureas , which are known to have 100x higher affinity for 11

-HSD1 [1].

Part 5: References

-

Vertex Pharmaceuticals. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Roche Diagnostics. (2004).[2] Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry.

-

Insilico Medicine. (2024).[3] Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry.

-

Han, Q., et al. (2005). Design and synthesis of novel taurine derivatives as potential neuroprotective agents. European Journal of Medicinal Chemistry.

Sources

Application Note: High-Throughput Screening of Sulfonamide Libraries for Drug Discovery

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutics including antimicrobials, diuretics, and anticonvulsants.[1] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, diverse libraries of sulfonamide-containing molecules to identify novel modulators of biological targets.[2][3] This guide offers a comprehensive overview of the principles, protocols, and field-proven insights required to design and execute a robust HTS campaign for sulfonamide libraries. We delve into the critical decisions of assay development, the operational workflow of an automated screen, and the rigorous process of data analysis and hit validation, providing researchers with a self-validating system for identifying high-quality chemical starting points.

The Strategic Foundation: Assay Development and Optimization

The success of any HTS campaign is predetermined by the quality and robustness of the underlying assay. The choice of assay format dictates the biological question being asked and sets the parameters for sensitivity and physiological relevance.

Causality in Assay Selection: Biochemical vs. Cell-Based Approaches

The initial and most critical decision is the selection of an assay platform. This choice is driven by the nature of the biological target and the desired information.

-

Biochemical Assays: These assays are reductionist, measuring the direct interaction between a compound and an isolated biological target, such as an enzyme or receptor.[4][5] They are ideal for target-based drug discovery (TDD) and offer a clean, mechanistic readout.[4] For sulfonamides, a classic example is targeting Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[6][7] Antibacterial sulfonamides act as competitive inhibitors, mimicking the natural substrate para-aminobenzoic acid (PABA) and blocking folate production, which is essential for bacterial DNA synthesis and growth.[1][8]

-

Cell-Based Assays: These assays provide a more holistic and physiologically relevant system, measuring the effect of a compound on a cellular process or pathway within a living cell.[9][10] They are indispensable for understanding a compound's activity in a complex biological context, accounting for factors like cell permeability and potential cytotoxicity.[10] More than half of all HTS campaigns now utilize cell-based formats.[10]

Table 1: Comparison of Biochemical and Cell-Based Assay Formats

| Feature | Biochemical Assays | Cell-Based Assays |

| Principle | Measures direct target engagement (e.g., enzyme inhibition).[4] | Measures downstream cellular response (e.g., viability, reporter gene).[9] |

| Pros | Mechanistically clear; lower variability; easier to develop. | High physiological relevance; accounts for permeability and toxicity.[10] |

| Cons | Lacks biological context; may miss compounds requiring metabolic activation.[10] | More complex; higher variability; susceptible to cytotoxicity artifacts.[11] |

| Example for Sulfonamides | Inhibition of recombinant Dihydropteroate Synthase (DHPS).[12] | Inhibition of bacterial growth (e.g., E. coli) in culture.[12] |

Ensuring Trustworthiness: The Z'-Factor and Assay Validation

An HTS assay is only as reliable as its ability to consistently distinguish a true "hit" from background noise. The Z'-factor is the industry-standard statistical metric for quantifying this capability.[13][14] It provides a measure of the separation between the signals of positive and negative controls relative to their inherent variability.[13]

The formula for the Z'-factor is: Z' = 1 - [3(σp + σn)] / |μp - μn|

Where:

-

μp and σp are the mean and standard deviation of the positive control (e.g., a known inhibitor).

-

μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).[13]

Interpretation of Z'-Factor Values:

-

Z' ≥ 0.5: An excellent, robust assay suitable for an HTS campaign.[4][14]

-

0 < Z' < 0.5: A marginal assay that requires optimization.[13][14]

-

Z' ≤ 0: An unreliable assay not suitable for screening.[13][14]

Achieving a high Z'-factor is a self-validating checkpoint, confirming that the assay has a sufficient signal window and low data variation to confidently identify hits.[15]

The HTS Campaign: An Automated Workflow

Modern HTS relies on a symphony of robotics, liquid handlers, and detectors to process thousands to millions of compounds with precision and speed.[2][16]

Library and Plate Management

A high-quality compound library is essential for a successful screening campaign.[17] Sulfonamide libraries can range from highly diverse collections to focused sets designed around a specific pharmacophore. These libraries are typically stored in dimethyl sulfoxide (DMSO) and arrayed in microtiter plates (e.g., 384- or 1536-well formats).[2] Automated liquid handling systems are crucial for accurately dispensing nanoliter volumes of library compounds into assay plates, a process that minimizes human error, reduces contamination risk, and ensures reproducibility.[18][19]

HTS Workflow Visualization

The HTS process follows a highly orchestrated, linear workflow. This ensures that every plate is processed identically, which is critical for data quality.

Caption: Automated High-Throughput Screening Workflow.

Protocol 1: Biochemical HTS Assay for DHPS Inhibitors

This protocol describes a generalized, fluorescence-based assay to screen for inhibitors of the bacterial enzyme Dihydropteroate Synthase (DHPS).

3.1. Principle This assay measures the enzymatic coupling of PABA and dihydropterin pyrophosphate (DHPP) by DHPS. The reaction progress is monitored indirectly by measuring the consumption of a fluorescent PABA analog or by a coupled assay that detects a reaction byproduct. Inhibition of DHPS by a test compound results in a decreased fluorescent signal.

3.2. Materials

-

Recombinant DHPS enzyme

-

Dihydropterin pyrophosphate (DHPP)

-

Fluorescent PABA analog (or appropriate coupled enzyme system)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

Positive Control: A known sulfonamide inhibitor (e.g., Sulfamethoxazole)

-

Negative Control: DMSO

-

384-well, low-volume, black assay plates

-

Automated liquid handler and plate reader with fluorescence detection

3.3. Experimental Protocol

-

Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the sulfonamide library source plates to the corresponding wells of the 384-well assay plates. Also, dispense positive and negative controls into dedicated columns.

-

Enzyme Addition: Add 10 µL of DHPS enzyme solution (prepared in assay buffer to a final concentration of ~5 nM) to all wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 10 µL of the substrate mix (containing DHPP and the fluorescent PABA analog at their pre-determined optimal concentrations, typically near the Km) to all wells to start the reaction.[20]

-

Reaction Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Signal Detection: Read the fluorescence intensity on a compatible plate reader.

3.4. Data Analysis

-

Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Mean_Signal_pos) / (Mean_Signal_neg - Mean_Signal_pos))

-

Identify primary hits as compounds exhibiting inhibition greater than a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

From Data to Decisions: Hit Triage and Validation

Raw HTS data is merely the starting point.[2] A rigorous data analysis and hit validation cascade is essential to eliminate false positives and focus resources on the most promising chemical matter.[3][16]

The Challenge of False Positives

HTS campaigns are frequently plagued by false positives—compounds that appear active but do not genuinely modulate the target of interest.[21][22] These artifacts can arise from numerous sources:

-

Assay Interference: Compounds that are autofluorescent, quench the fluorescent signal, or inhibit a reporter enzyme (e.g., luciferase).[11]

-

Compound Reactivity: Unstable or reactive compounds that covalently modify the target protein.

-

Aggregation: Compounds that form colloidal aggregates at high concentrations, non-specifically sequestering and inhibiting the enzyme.

-

Impurities: Contaminants, including metals like zinc, within the screening sample can cause inhibitory effects.[23][24]

Identifying these liabilities early is critical to avoid wasting significant resources.[21]

The Hit Triage Funnel

A multi-step validation process, or "triage," is used to filter primary hits. This involves re-testing hits, performing dose-response curves to determine potency (IC₅₀), and running counterscreens.

Caption: The Hit Triage and Validation Funnel.

Protocol 2: Cell-Based Counterscreen for General Cytotoxicity

This protocol is essential for filtering hits from a primary cell-based screen that act via non-specific cytotoxicity. It can also be used to deprioritize cytotoxic compounds from a biochemical screen.

5.1. Principle This assay uses a metabolic indicator dye (e.g., Resazurin) to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin. A loss of fluorescence indicates cytotoxicity.

5.2. Materials

-

Appropriate cell line (e.g., a bacterial strain for an antibacterial screen or a human cell line like HEK293 for assessing general toxicity).

-

Cell culture medium and supplements.

-

Resazurin solution.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Negative Control: DMSO.

-

384-well, clear-bottom, sterile tissue culture plates.

5.3. Experimental Protocol

-

Cell Seeding: Dispense 40 µL of cell suspension into each well of a 384-well plate at a pre-optimized density. Incubate for 24 hours to allow cells to attach and resume growth.

-

Compound Addition: Add 50 nL of the confirmed hits (and controls) from the primary screen to the cells.

-

Incubation: Incubate the plates for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Reagent Addition: Add 10 µL of Resazurin solution to each well and incubate for an additional 2-4 hours.

-

Signal Detection: Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

5.4. Data Analysis

-

Calculate the percent viability for each compound relative to the DMSO-treated negative controls.

-

Compounds that show significant cytotoxicity at or near the concentration where they were active in the primary screen are flagged as non-specific hits and are often deprioritized.

Conclusion

High-throughput screening of sulfonamide libraries is a powerful engine for modern drug discovery. Success is not merely a matter of scale but is built upon a foundation of scientific integrity. This requires the development of robust, validated assays, the precise execution of an automated workflow, and a logical, multi-step process for data analysis and hit triage. By explaining the causality behind experimental choices and providing self-validating systems like the Z'-factor and strategic counterscreens, this guide empowers researchers to navigate the complexities of HTS and efficiently identify high-quality, therapeutically relevant sulfonamide hits for progression into lead optimization.

References

-

An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 27, 2026, from [Link]

-

Zheng, W., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

-

Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. [Link]

-

Picmonic. (n.d.). Sulfonamides Mechanisms. Retrieved February 27, 2026, from [Link]

-

Grenova. (2024, July 22). Advancing High-Throughput Screening: 6 Key Advantages of Automated Liquid Handlers. [Link]

-

Pharma Tutor. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. Retrieved February 27, 2026, from [Link]

-

Grokipedia. (n.d.). Z-factor. Retrieved February 27, 2026, from [Link]

-

BlogInnovazione. (2023, August 12). Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. Medium. [Link]

-

Massive Bio. (2025, December 19). Sulfonamide. [Link]

-

Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]

-

Microlit USA. (2024, August 28). The Crucial Role of Liquid Handling Instruments in High-Throughput Screening. [Link]

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

-

Beckman Coulter Life Sciences. (n.d.). High-Throughput Screening (HTS). Retrieved February 27, 2026, from [Link]

-

Hudson Lab Automation. (n.d.). High-Throughput Screening. Retrieved February 27, 2026, from [Link]

-

PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening. Retrieved February 27, 2026, from [Link]

-

Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

-

Baell, J. B., & Walters, M. A. (2014). False positives in the early stages of drug discovery. PubMed. [Link]

-

Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved February 27, 2026, from [Link]

-

PubMed. (2010). Cell-based assays for high-throughput screening. [Link]

-

Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved February 27, 2026, from [Link]

-

Hermann, J. C., et al. (2021). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 12(4), 586–591. [Link]

-

BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

-

ACS Publications. (2021, March 13). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns | ACS Medicinal Chemistry Letters. [Link]

-

Zhang, X. D., et al. (2009). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]

-

BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

-

Rehman, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2039–2047. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

-

Wikipedia. (n.d.). High-throughput screening. Retrieved February 27, 2026, from [Link]

-

ChemRxiv. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved February 27, 2026, from [Link]

-

RxPlora. (2024, August 1). What is Z' (read Z-factor)?[Link]

-

Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. [Link]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved February 27, 2026, from [Link]

-

Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

-

Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies. [Link]

-

European Pharmaceutical Review. (2016, December 4). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. [Link]

-

Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?[Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

-

ACS Publications. (2021, August 10). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases | ACS Chemical Biology. [Link]

-

Oxford Academic. (2023, October 31). 11 High throughput screening – considerations for enzyme assays. [Link]

-

AACR Journals. (2025, April 21). Abstract 5744: Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents | Cancer Research. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved February 27, 2026, from [Link]

-

Polish Scientific Journals Database. (2023, May 20). Design and Synthesis of Sulfonamides Derivatives: A Review. [Link]

-

Parhi, A. K., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(18), 5584. [Link]

-

Pajak, B., et al. (2014). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current medicinal chemistry, 21(3), 369–382. [Link]

-

ResearchGate. (2026, February 9). Democratising Automated Compound Screening Strategies in Early Drug Discovery. [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. High-throughput screening - Wikipedia [en.wikipedia.org]

- 3. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 6. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Sulfonamides Mechanisms - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]

- 8. massivebio.com [massivebio.com]

- 9. marinbio.com [marinbio.com]

- 10. lifescienceglobal.com [lifescienceglobal.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. beckman.it [beckman.it]

- 17. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]

- 18. medium.com [medium.com]

- 19. Liquid-Handling in High-Throughput Screening [microlit.us]

- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 22. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: 2-(Azepan-1-ylsulfonyl)ethanamine Synthesis

The following guide is structured as a specialized Technical Support Center for researchers working with 2-(Azepan-1-ylsulfonyl)ethanamine (CAS: 926211-37-2). It prioritizes yield optimization through mechanistic control and rigorous purification strategies.

Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026

Executive Summary: The Yield Challenge

The synthesis of 2-(Azepan-1-ylsulfonyl)ethanamine often suffers from low yields (typically <40% in standard protocols) due to three competing factors:

-

Amphiphilicity: The final product is a zwitterion-like amino-sulfonamide, making it highly water-soluble and difficult to extract using standard organic washes.

-

Vinyl Sulfonamide Elimination: If using 2-chloroethanesulfonyl chloride, the basic conditions required for coupling often trigger E2 elimination to form the reactive vinyl sulfonamide, which can polymerize or react non-selectively.

-

Dimerization: The unprotected primary amine product can react with remaining sulfonyl chloride, forming a symmetrical dimer.

The Solution: To maximize yield, we recommend abandoning the direct 2-chloroethanesulfonyl chloride route in favor of the Gabriel-Sulfonamide Strategy (Phthalimide protection). This method protects the nitrogen, preventing dimerization and allowing for robust purification of the intermediate.

Optimized Reaction Pathway

The following logic flow illustrates the recommended "Gabriel-Sulfonamide" pathway to ensure stoichiometric control and high yield.

Figure 1: The Gabriel-Sulfonamide pathway prevents the formation of vinyl species and dimers, the two primary causes of yield loss in this synthesis.

High-Yield Experimental Protocol

Standard Operating Procedure (SOP-AZP-04)

Phase 1: Sulfonylation (Formation of the Scaffold)

Objective: Couple Azepane with the sulfonyl core without triggering elimination.

| Parameter | Specification | Rationale |

| Starting Material | 2-Phthalimidoethanesulfonyl chloride | Stable, crystalline solid; prevents dimerization. |

| Solvent | Dichloromethane (DCM) (Anhydrous) | Excellent solubility for sulfonyl chlorides; easy removal. |

| Base | Triethylamine (TEA) (2.0 eq) | Scavenges HCl; pKa is sufficient without being too aggressive. |

| Temperature | 0°C (Addition) | Cold addition prevents exotherm-driven degradation. |

Protocol:

-

Dissolve 2-phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂.

-

Mix Azepane (1.1 eq) and TEA (2.0 eq) in a separate vial with minimal DCM.

-

Critical Step: Add the amine/base mixture dropwise to the sulfonyl chloride solution over 30 minutes. Do not add the chloride to the amine.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1N HCl (removes excess azepane/TEA), then Sat. NaHCO₃, then Brine.[1] Dry over MgSO₄.[1]

-

Yield Check: You should isolate a white solid (Intermediate A). If sticky, recrystallize from EtOH.

Phase 2: Deprotection (Releasing the Amine)

Objective: Remove the phthalimide group without losing the water-soluble product.

Protocol:

-

Suspend Intermediate A in Ethanol (0.1 M).

-

Add Hydrazine Hydrate (3.0 eq).

-

Reflux for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form.[2]

-

Filtration: Cool to RT and filter off the white solid. The product is in the filtrate.

-

Purification (The Yield Killer):

-

Evaporate the filtrate to dryness.

-

Issue: The residue contains the product mixed with hydrazine salts.

-

Solution: Dissolve residue in 1M HCl. Wash with Ethyl Acetate (removes non-basic impurities).

-

Basify aqueous layer to pH >12 with NaOH.

-

Extraction: Extract exhaustively with DCM (3x) or CHCl₃/Isopropanol (3:1) if solubility is poor.

-

Dry and concentrate to obtain the oil/low-melting solid.

-

Troubleshooting Guide & FAQs

Category A: Reaction Failure (Low Conversion)

Q: My sulfonyl chloride starting material is a sticky gum/dark oil. Is it usable?

-

Diagnosis: Sulfonyl chlorides hydrolyze rapidly in moist air to form sulfonic acids, which are sticky and unreactive to amination.

-

Fix: Check the LCMS.[3] If you see a mass corresponding to the sulfonic acid (Parent - 35.5 + 17), the reagent is dead.

-

Prevention: Recrystallize the chloride from Hexane/CHCl₃ before use or purchase fresh "N-Protected beta-aminoethanesulfonyl chlorides" [1].

Q: I see a major byproduct with Mass [M-36]. What is it?

-

Diagnosis: This is likely the Vinyl Sulfonamide (elimination of HCl). This happens if you used the 2-chloroethanesulfonyl chloride route or if your reaction temperature was too high with a strong base.

-

Fix: Switch to the Phthalimide route described above. The phthalimide group provides steric bulk and lacks the acidic beta-proton that facilitates easy elimination [2].

Category B: Workup & Isolation (Yield Loss)

Q: The reaction went to completion (TLC), but after extraction, I have <10% yield.

-

Diagnosis: The product, 2-(Azepan-1-ylsulfonyl)ethanamine, is a primary amine with a polar sulfonamide group. It is likely staying in the aqueous layer during standard extraction.

-

Fix:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent Switch: Do not use pure Ether or Hexane. Use DCM or CHCl₃ containing 10% Methanol .

-

Resin Capture (Recommended): Instead of liquid-liquid extraction, pass the crude reaction mixture (after deprotection) through a SCX-2 (Strong Cation Exchange) column.

-

Load in MeOH.

-

Wash with MeOH (removes neutrals).

-

Elute with 2M NH₃ in MeOH. This guarantees >90% recovery of the amine.

-

-

Q: The final product is solidifying into a glass/gum. How do I get a powder?

-

Diagnosis: Small molecular weight amino-sulfonamides are often "waxy" due to hydrogen bonding.

-

Fix: Convert it to the Hydrochloride Salt . Dissolve the free base in dry Et₂O or DCM and bubble HCl gas (or add 4M HCl in Dioxane). The HCl salt is usually a stable, non-hygroscopic solid that is easier to handle for biological assays [3].

Category C: Purity Issues

Q: I see a peak at 2x Molecular Weight. Is it a dimer?

-

Diagnosis: Yes. If you used the unprotected chloro-ethyl route, the product amine reacted with a second molecule of starting material.

-